Picrasidine N

Description

PPAR beta/delta agonist from Picrasma quassioides; structure in first source

Structure

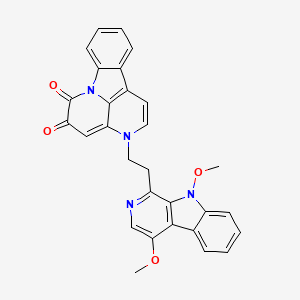

2D Structure

3D Structure

Properties

Molecular Formula |

C29H22N4O4 |

|---|---|

Molecular Weight |

490.5 g/mol |

IUPAC Name |

6-[2-(4,9-dimethoxypyrido[3,4-b]indol-1-yl)ethyl]-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-4,7,9(16),10,12,14-hexaene-2,3-dione |

InChI |

InChI=1S/C29H22N4O4/c1-36-25-16-30-20(28-26(25)19-8-4-6-10-22(19)33(28)37-2)12-14-31-13-11-18-17-7-3-5-9-21(17)32-27(18)23(31)15-24(34)29(32)35/h3-11,13,15-16H,12,14H2,1-2H3 |

InChI Key |

HHWIEEOARTXHMA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(C2=C1C3=CC=CC=C3N2OC)CCN4C=CC5=C6C4=CC(=O)C(=O)N6C7=CC=CC=C57 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Picrasidine N; Picrasidine-N; PicrasidineN; |

Origin of Product |

United States |

Foundational & Exploratory

Picrasidine N: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasidine N is a naturally occurring dimeric β-carboline alkaloid isolated from the plant Picrasma quassioides. It has garnered significant interest in the scientific community for its selective agonistic activity towards the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ), a nuclear receptor implicated in various physiological processes, including lipid metabolism and inflammation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its interaction with the PPARβ/δ signaling pathway. Detailed experimental protocols for its isolation and for a key biological assay are also presented.

Chemical Structure and Identification

This compound possesses a complex, dimeric chemical structure. Its systematic IUPAC name is 6-[2-(4,9-dimethoxypyrido[3,4-b]indol-1-yl)ethyl]-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-4,7,9(16),10,12,14-hexaene-2,3-dione[1].

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₂₉H₂₂N₄O₄[1] |

| Molecular Weight | 490.5 g/mol [1] |

| CAS Number | 101219-62-9[1] |

| PubChem CID | 5320557[1] |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and application in research.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | Not available in search results | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Appearance | Yellow powder | [2] |

| XLogP3 | 4.7 | [1] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR | Specific spectral data not available in search results. |

| ¹³C NMR | Specific spectral data not available in search results. |

| Mass Spectrometry (MS) | Exact Mass: 490.16410520 Da[1] |

| Infrared (IR) Spectroscopy | Specific spectral data not available in search results. |

Biological Activity: PPARβ/δ Agonism

This compound is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ)[3]. PPARs are ligand-activated transcription factors that regulate the expression of genes involved in a wide array of cellular processes.

The PPARβ/δ Signaling Pathway

Upon activation by an agonist like this compound, PPARβ/δ undergoes a conformational change, leading to the dissociation of co-repressor proteins and the recruitment of co-activator proteins. This activated complex then forms a heterodimer with the Retinoid X Receptor (RXR). The PPARβ/δ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to a physiological response. One of the known target genes of the PPARβ/δ pathway is Angiopoietin-like 4 (ANGPTL4), which plays a role in lipid metabolism[4].

This compound Activation of the PPARβ/δ Signaling Pathway.

Experimental Protocols

Isolation of Alkaloids from Picrasma quassioides (General Protocol)

While a specific protocol for the isolation of this compound was not found, the following is a general procedure for isolating alkaloids from Picrasma quassioides using high-speed counter-current chromatography (HSCCC), which can be adapted for this compound[5][6].

General Workflow for Alkaloid Isolation.

Methodology:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol, to obtain a crude extract.

-

Partitioning: The crude extract is then subjected to a series of solvent-solvent partitions to enrich the alkaloid fraction.

-

HSCCC Separation: The enriched alkaloid extract is separated using HSCCC with an optimized two-phase solvent system. A common system for alkaloids from this plant is n-hexane-ethyl acetate-methanol-water[5].

-

Fraction Collection and Analysis: Fractions are collected and analyzed by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the compound of interest.

-

Purification: Fractions containing this compound are pooled and subjected to further purification steps, such as recrystallization or preparative HPLC, to yield the pure compound.

Mammalian One-Hybrid Assay for PPARβ/δ Agonist Screening

This assay is a powerful tool to identify and characterize ligands for nuclear receptors like PPARβ/δ[7].

Principle:

The assay utilizes a chimeric receptor consisting of the ligand-binding domain (LBD) of the target receptor (PPARβ/δ) fused to a heterologous DNA-binding domain (DBD), often from the yeast GAL4 protein. This fusion protein is co-expressed in mammalian cells with a reporter gene (e.g., luciferase) that is under the control of a promoter containing the upstream activating sequence (UAS) recognized by the GAL4 DBD. In the presence of a ligand that binds to the PPARβ/δ LBD, the chimeric receptor activates the transcription of the reporter gene, leading to a measurable signal (e.g., light emission from luciferase).

Workflow for a Mammalian One-Hybrid Assay.

Methodology:

-

Cell Culture and Transfection: Suitable mammalian cells (e.g., HEK293T) are cultured and co-transfected with the expression vector for the GAL4-PPARβ/δ LBD fusion protein and the reporter plasmid.

-

Compound Treatment: After an appropriate incubation period to allow for protein expression, the cells are treated with varying concentrations of this compound or other test compounds.

-

Cell Lysis and Luciferase Assay: Following treatment, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: The fold-activation of the reporter gene by the test compound is calculated relative to a vehicle control.

Conclusion

This compound stands out as a promising natural product with selective PPARβ/δ agonist activity. Its complex chemical structure and specific biological function make it a valuable tool for studying the roles of PPARβ/δ in health and disease. Further research to fully elucidate its spectroscopic properties and to explore its therapeutic potential is warranted. The experimental frameworks provided in this guide offer a starting point for researchers interested in investigating this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Picrasidine J, a Dimeric β-Carboline-Type Alkaloid from Picrasma quassioides, Inhibits Metastasis of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparative separation of alkaloids from Picrasma quassioides (D. Don) Benn. by conventional and pH-zone-refining countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Picrasidine I | C14H12N2O2 | CID 5324360 - PubChem [pubchem.ncbi.nlm.nih.gov]

Picrasidine N: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasidine N, a dimeric β-carboline alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of this compound, focusing on its natural occurrence, detailed methodologies for its isolation, and a comprehensive examination of its known signaling pathways. All quantitative data are presented in structured tables, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Natural Source and Occurrence

This compound is a naturally occurring phytochemical exclusively isolated from the plant species Picrasma quassioides (D.Don) Benn., a member of the Simaroubaceae family.[1][2] This plant, commonly known as Indian Quassiawood or Bitterwood, is found in Asia, particularly in the Himalayas and India. Various parts of the plant, including the stems, bark, and root bark, are rich sources of a diverse array of alkaloids, with this compound being a notable constituent.[2] The presence of numerous other picrasidine-type and β-carboline alkaloids has also been reported in P. quassioides.

While the presence of this compound in Picrasma quassioides is well-established, specific quantitative data regarding its yield from different parts of the plant is not extensively documented in the available scientific literature. However, studies on the isolation of other alkaloids from this plant provide insights into the potential yields that might be expected.

Quantitative Data on Alkaloid Isolation from Picrasma quassioides

Although specific yield data for this compound is scarce, the following table summarizes the reported yields for other alkaloids isolated from Picrasma quassioides, which can serve as a reference for researchers.

| Compound Name | Plant Part | Extraction Method | Yield | Purity | Reference |

| 3-methylcanthin-2,6-dione | Not Specified | High-Speed Counter-Current Chromatography (HSCCC) | 22.1 mg from 100 mg crude extract | 89.30% | [3][4] |

| 4-methoxy-5-hydroxycanthin-6-one | Not Specified | High-Speed Counter-Current Chromatography (HSCCC) | 4.9 mg from 100 mg crude extract | 98.32% | [3][4] |

| 1-mthoxycarbonyl-β-carboline | Not Specified | High-Speed Counter-Current Chromatography (HSCCC) | 1.2 mg from 100 mg crude extract | 98.19% | [3][4] |

| 5-methoxycanthin-6-one | Not Specified | pH-Zone-Refining Countercurrent Chromatography | 87 mg from 2 g crude extract | >97.0% | [5][6] |

| 1-methoxy-β-carboline | Not Specified | pH-Zone-Refining Countercurrent Chromatography | 38 mg from 2 g crude extract | >97.0% | [5][6] |

| 1-ethyl-4,8-dimethoxy-β-carboline | Not Specified | pH-Zone-Refining Countercurrent Chromatography | 134 mg from 2 g crude extract | >97.0% | [5][6] |

| 1-ethoxycarbonyl-β-carboline | Not Specified | pH-Zone-Refining Countercurrent Chromatography | 74 mg from 2 g crude extract | >97.0% | [5][6] |

| 1-vinyl-4,8-dimethoxy-β-carboline | Not Specified | pH-Zone-Refining Countercurrent Chromatography | 56 mg from 2 g crude extract | >97.0% | [5][6] |

| 1-vinyl-4-dimethoxy-β-carboline | Not Specified | pH-Zone-Refining Countercurrent Chromatography | 26 mg from 2 g crude extract | >97.0% | [5][6] |

Experimental Protocols: Isolation and Purification

Preparation of Crude Extract

-

Plant Material Collection and Preparation: Collect the desired plant parts of Picrasma quassioides (e.g., stems, bark, or root bark). The material should be air-dried and then ground into a coarse powder.

-

Solvent Extraction: The powdered plant material is typically extracted with an 80% aqueous ethanol solution.[7] This process is often carried out at room temperature with agitation for a specified period or using techniques like sonication to enhance extraction efficiency. The extraction is repeated multiple times to ensure maximum recovery of the alkaloids.

-

Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Separation and Purification

A multi-step chromatographic approach is generally employed to isolate and purify this compound from the crude extract.

Caption: this compound activates the PPARβ/δ signaling pathway, leading to the transcription of the ANGPTL4 gene.

Mechanism:

-

Activation of PPARβ/δ: this compound enters the cell and binds to and activates PPARβ/δ, a nuclear receptor.

-

Heterodimerization and DNA Binding: Activated PPARβ/δ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.

-

Gene Transcription: The binding of the PPARβ/δ-RXR heterodimer to the PPRE of the ANGPTL4 gene initiates the transcription of ANGPTL4 mRNA. [8]4. Protein Synthesis and Secretion: The ANGPTL4 mRNA is translated into the ANGPTL4 protein, which is then secreted from the cell.

Downstream Effects of ANGPTL4

The secreted ANGPTL4 protein is a multifunctional signaling molecule involved in a variety of physiological and pathological processes.

Downstream Cellular Effects of ANGPTL4

References

- 1. Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparative separation of alkaloids from Picrasma quassioides (D. Don) Benn. by conventional and pH-zone-refining countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparative Separation of Alkaloids from Picrasma quassioides (D. Don) Benn. by Conventional and pH-Zone-Refining Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical constituents of Picrasma quassioides | Zhongcaoyao;(24): 4884-4890, 2020. | WPRIM [pesquisa.bvsalud.org]

- 8. researchgate.net [researchgate.net]

Isolating Bioactive Alkaloids from Picrasma quassioides: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasma quassioides (D. Don) Benn., a member of the Simaroubaceae family, has a long history in traditional medicine for treating a variety of ailments, including inflammation, infections, and fever.[1] The therapeutic potential of this plant is largely attributed to its rich composition of alkaloids, primarily of the β-carboline and canthinone types.[1][2] These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, which include anti-inflammatory, anti-cancer, and neuroprotective effects.[3][4] This technical guide provides a comprehensive overview of the methodologies for isolating these valuable alkaloids, presenting quantitative data for comparison, detailed experimental protocols, and visualizations of experimental workflows and relevant signaling pathways.

The main classes of alkaloids found in Picrasma quassioides are β-carboline alkaloids, canthinone alkaloids, and bis-β-carboline alkaloids.[5] These compounds exhibit a range of biological activities, making them promising candidates for drug development. The isolation and purification of these alkaloids are critical steps in advancing their study from crude extracts to potential therapeutic agents.

Experimental Protocols for Alkaloid Isolation

The isolation of alkaloids from Picrasma quassioides typically involves an initial extraction from the plant material, followed by various chromatographic techniques to separate and purify the individual compounds.

General Extraction of Total Alkaloids

This protocol outlines a common method for obtaining a crude alkaloid extract from the dried stems of Picrasma quassioides.

-

Plant Material Preparation: Dried stems of Picrasma quassioides are ground into a fine powder to increase the surface area for extraction.

-

Extraction:

-

The powdered plant material (e.g., 5 kg) is subjected to reflux extraction with 95% ethanol solution, to which a small amount of hydrochloric acid (e.g., 10 mL) has been added to facilitate alkaloid salt formation. This process is typically repeated three times to ensure exhaustive extraction.

-

The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to remove the solvent.

-

-

Acid-Base Partitioning:

-

The resulting residue is redissolved in an acidic aqueous solution (e.g., 2 L of 1% HCl).

-

This acidic solution is then washed with a non-polar organic solvent like petroleum ether to remove non-alkaloidal, lipophilic impurities.

-

The acidic aqueous phase is then basified to a pH of approximately 9.5 with an ammonia solution. This converts the alkaloid salts back to their free base form.

-

The alkaline solution is then repeatedly extracted with a chlorinated solvent such as chloroform or dichloromethane.

-

The organic phases containing the free base alkaloids are combined and evaporated to dryness to yield the crude alkaloid extract.

-

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that is particularly effective for separating alkaloids. Two primary modes are often employed: conventional HSCCC and pH-zone-refining CCC.

-

Solvent System Preparation: A two-phase solvent system is prepared by thoroughly mixing and equilibrating the chosen solvents in a separatory funnel. A common system for Picrasma quassioides alkaloids is a mixture of n-hexane, ethyl acetate, methanol, and water in a 2:2:2:2 volume ratio.

-

Stationary and Mobile Phase Selection: The upper phase of the solvent system is typically used as the stationary phase, and the lower phase serves as the mobile phase.

-

Sample Preparation: The crude alkaloid extract (e.g., 100 mg) is dissolved in a mixture of the upper and lower phases (e.g., 1:1 v/v) for injection.

-

HSCCC Operation:

-

The HSCCC column is first filled with the stationary phase.

-

The apparatus is then rotated at a specific speed (e.g., 800 rpm) while the mobile phase is pumped through the column at a defined flow rate (e.g., 2.0 mL/min).

-

Once the system reaches hydrodynamic equilibrium, the sample solution is injected.

-

The effluent from the column is monitored by a UV detector (e.g., at 254 nm), and fractions are collected based on the resulting chromatogram.

-

This technique is suitable for larger-scale separations and takes advantage of the ionizable nature of alkaloids.

-

Solvent System: A suitable two-phase solvent system is selected, for example, petroleum ether-ethyl acetate-n-butanol-water (3:2:7:9, v/v/v/v).

-

Reagent Addition: A retaining agent, such as triethylamine (TEA) (e.g., 10 mM), is added to the organic stationary phase, and an eluting agent, such as hydrochloric acid (HCl) (e.g., 5 mM), is added to the aqueous mobile phase.

-

Operation: The separation is performed on a larger scale, with the potential to load several grams of crude extract. The principles of stationary and mobile phase selection and operation are similar to conventional HSCCC.

Purification by Mass Spectrometry-Directed Autopurification

This modern technique allows for rapid and targeted purification of compounds based on their mass-to-charge ratio (m/z).

-

Sample Preparation: A solution of the crude alkaloid extract is prepared for injection.

-

Chromatographic Separation:

-

The sample is injected onto a preparative HPLC column (e.g., XBridge™ C18, 19x150 mm, 5 µm).

-

A gradient elution is performed using a mobile phase consisting of acetonitrile and water. A typical gradient might be 30-35% acetonitrile over 5 minutes, followed by 35-40% acetonitrile for the next 10 minutes, at a flow rate of 15 mL/min.

-

-

Mass Spectrometry-Triggered Fraction Collection:

-

The eluent from the HPLC is directed to a mass spectrometer.

-

The mass spectrometer is programmed to trigger fraction collection whenever a specific, predetermined m/z value corresponding to a target alkaloid is detected.

-

Quantitative Data on Alkaloid Isolation

The efficiency of different isolation techniques can be compared based on the yield and purity of the isolated alkaloids. The following tables summarize quantitative data from published studies.

| Alkaloid | Isolation Method | Starting Material | Yield (mg) | Purity (%) | Reference |

| 3-methylcanthin-2,6-dione | Conventional HSCCC | 100 mg crude extract | 22.1 | 89.30 | |

| 4-methoxy-5-hydroxycanthin-6-one | Conventional HSCCC | 100 mg crude extract | 4.9 | 98.32 | |

| 1-methoxycarbonyl-β-carboline | Conventional HSCCC | 100 mg crude extract | 1.2 | 98.19 |

Table 1: Quantitative data from conventional HSCCC isolation.

| Alkaloid | Isolation Method | Yield (mg) | Purity (%) | Reference |

| Compound 3 | MS-Directed Autopurification | 58.8 | 95.1 | [2] |

| Compound 4 | MS-Directed Autopurification | 71.7 | 98.4 | [2] |

| 4-methoxy-5-hydroxycanthin-6-one (6) | MS-Directed Autopurification | 365.4 | 97.8 | [2] |

| Compound 7 | MS-Directed Autopurification | 172.7 | 97.7 | [2] |

| Compound 8 | MS-Directed Autopurification | 180.3 | 98.2 | [2] |

Table 2: Quantitative data from Mass Spectrometry-Directed Autopurification.

| Alkaloid | Isolation Method | Starting Material | Yield (mg) | Purity (%) |

| 5-methoxycanthin-6-one | pH-Zone-Refining CCC | 2 g crude extract | 87 | >97.0 |

| 1-methoxy-β-carboline | pH-Zone-Refining CCC | 2 g crude extract | 38 | >97.0 |

| 1-ethyl-4,8-dimethoxy-β-carboline | pH-Zone-Refining CCC | 2 g crude extract | 134 | >97.0 |

| 1-ethoxycarbonyl-β-carboline | pH-Zone-Refining CCC | 2 g crude extract | 74 | >97.0 |

| 1-vinyl-4,8-dimethoxy-β-carboline | pH-Zone-Refining CCC | 2 g crude extract | 56 | >97.0 |

| 1-vinyl-4-dimethoxy-β-carboline | pH-Zone-Refining CCC | 2 g crude extract | 26 | >97.0 |

Table 3: Quantitative data from pH-Zone-Refining CCC.

Visualizations

Experimental Workflow

Caption: General workflow for the isolation of alkaloids from Picrasma quassioides.

Signaling Pathways

The anti-inflammatory effects of Picrasma quassioides alkaloids are often attributed to their modulation of key signaling pathways, such as the NF-κB and MAPK pathways.

Caption: Inhibition of NF-κB and MAPK signaling pathways by Picrasma quassioides alkaloids.

Conclusion

The alkaloids from Picrasma quassioides represent a promising source of bioactive compounds for drug development. This guide has provided an in-depth overview of the key techniques used for their isolation and purification, from initial extraction to advanced chromatographic methods. The quantitative data presented in the tables allows for a comparative assessment of the efficiency of these methods. The provided diagrams offer a visual representation of the experimental workflow and the molecular mechanisms underlying the therapeutic potential of these alkaloids. By leveraging these methodologies, researchers can effectively isolate and characterize these compounds, paving the way for future pharmacological studies and the potential development of new therapeutic agents.

References

- 1. Preparative separation of alkaloi... preview & related info | Mendeley [mendeley.com]

- 2. Preparative Separation of Alkaloids from Picrasma quassioides (D. Don) Benn. by Conventional and pH-Zone-Refining Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alkaloids from Picrasma quassioides: An overview of their NMR data, biosynthetic pathways and pharmacological effects [agris.fao.org]

- 5. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Picrasidine N: A Technical Whitepaper on its Mechanism of Action as a Subtype-Selective PPARβ/δ Agonist

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is based on publicly available abstracts of scientific literature. Specific quantitative data (such as EC50 values) and detailed, step-by-step experimental protocols were not available in the referenced abstracts and therefore cannot be included in this guide.

Executive Summary

Picrasidine N, a naturally occurring dimeric β-carboline alkaloid isolated from Picrasma quassioides, has been identified as a potent and subtype-selective peroxisome proliferator-activated receptor β/δ (PPARβ/δ) agonist.[1][2] Its mechanism of action involves the direct activation of PPARβ/δ, leading to the enhanced transcriptional activity of this nuclear receptor. A key downstream effect of this activation is the selective induction of angiopoietin-like 4 (ANGPTL4) mRNA expression.[1][2] Notably, this compound demonstrates high selectivity for PPARβ/δ, with little to no activation of PPARα and PPARγ isoforms.[1][2] This selective agonism suggests its potential as a lead compound for developing therapeutics targeting metabolic diseases and other conditions where PPARβ/δ modulation is beneficial.

Core Mechanism of Action: PPARβ/δ Agonism

The primary mechanism of action for this compound is its function as a subtype-selective agonist for the PPARβ/δ nuclear receptor.

Activation of PPARβ/δ Transcriptional Activity

This compound directly binds to and activates PPARβ/δ. Upon activation, PPARβ/δ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2] Luciferase reporter gene assays have confirmed that this compound enhances the transcriptional activity of PPARβ/δ.[1][2]

Gene-Selective Regulation

A distinguishing feature of this compound is its gene-selective regulation. While it is a potent agonist of PPARβ/δ, it selectively induces the mRNA expression of the target gene ANGPTL4.[1][2] This is in contrast to many synthetic PPARβ/δ agonists which tend to induce a broader range of target genes such as ADRP, PDK4, and CPT-1.[1][2] This selectivity suggests that this compound may offer a more targeted therapeutic effect with potentially fewer off-target effects.

Signaling Pathway

The signaling pathway for this compound's mechanism of action is centered on the activation of the PPARβ/δ receptor and the subsequent transcription of its target genes.

Quantitative Data Summary

The abstracts reviewed did not contain specific quantitative data such as half-maximal effective concentration (EC50) or fold-change in gene expression at specified concentrations. The available information is summarized qualitatively in the table below.

| Parameter | Observation | Reference |

| PPARβ/δ Activation | This compound activates PPARβ/δ. | [1][2] |

| PPARα Activation | No or slight activation observed. | [1][2] |

| PPARγ Activation | No or slight activation observed. | [1][2] |

| PPARβ/δ Transcriptional Activity | Enhanced in the presence of this compound. | [1][2] |

| ANGPTL4 mRNA Expression | Selectively induced. | [1][2] |

| ADRP, PDK4, CPT-1 mRNA Expression | Not significantly induced, unlike other synthetic agonists. | [1][2] |

Overview of Key Experimental Protocols

Detailed protocols for the experiments involving this compound were not available in the reviewed literature. However, this section provides a general overview of the standard methodologies mentioned.

Mammalian One-Hybrid Assay

This assay is used to identify compounds that can activate a specific transcription factor.

-

Principle: A "bait" plasmid is constructed containing the ligand-binding domain (LBD) of the target receptor (in this case, PPARβ/δ) fused to a DNA-binding domain (DBD) from another organism (e.g., yeast GAL4). A second "reporter" plasmid contains a reporter gene (like luciferase) downstream of a promoter that has binding sites for the DBD. When a test compound (this compound) binds to and activates the LBD, the fusion protein binds to the reporter construct and drives the expression of the reporter gene, which can be quantified.

-

General Workflow:

-

Co-transfect host cells (e.g., HEK293T) with the bait and reporter plasmids.

-

Treat the transfected cells with various concentrations of the test compound.

-

Lyse the cells after an incubation period.

-

Measure the activity of the reporter enzyme (e.g., luminescence for luciferase).

-

An increase in reporter activity indicates that the compound is an agonist for the target receptor.

-

Peroxisome Proliferator Response Element (PPRE)-Driven Luciferase Reporter Gene Assay

This assay confirms that the compound's activity is mediated through the canonical PPRE pathway.

-

Principle: This assay is similar to the mammalian one-hybrid assay, but it uses the full-length PPARβ/δ receptor and a reporter construct where the luciferase gene is driven by a promoter containing PPREs. This confirms that the activated receptor can bind to its natural DNA response element and initiate transcription.

-

General Workflow:

-

Co-transfect host cells with an expression plasmid for full-length PPARβ/δ and a PPRE-luciferase reporter plasmid.

-

Treat the cells with the test compound.

-

After incubation, lyse the cells and measure luciferase activity.

-

Increased luciferase activity confirms the compound enhances the transcriptional activity of PPARβ/δ via PPREs.

-

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

This technique is used to measure the change in the expression of specific genes in response to treatment with the compound.

-

Principle: Total RNA is extracted from cells treated with the test compound. This RNA is then reverse-transcribed into complementary DNA (cDNA). qRT-PCR is then performed using primers specific to the gene of interest (e.g., ANGPTL4). The amount of PCR product is quantified in real-time using a fluorescent dye. The level of gene expression is typically normalized to a housekeeping gene that is not affected by the treatment.

-

General Workflow:

-

Treat cells (e.g., cultured hepatocytes or adipocytes) with this compound.

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA template.

-

Perform qRT-PCR with primers for ANGPTL4 and a housekeeping gene.

-

Analyze the data to determine the relative change in ANGPTL4 mRNA levels.

-

Conclusion and Future Directions

This compound has been clearly identified as a selective PPARβ/δ agonist with a unique gene-selective profile, primarily inducing the expression of ANGPTL4. This mechanism of action distinguishes it from broader-acting synthetic agonists and positions it as a valuable tool for further research into the specific biological roles of PPARβ/δ. Further studies are warranted to obtain detailed quantitative data on its potency and efficacy, to explore its effects in in vivo models of metabolic disease, and to elucidate the full spectrum of genes it regulates. Its potential as a lead compound for drug development merits significant further investigation.

References

In-depth Technical Guide: The Biological Activity of Picrasidine N

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasidine N, a dimeric β-carboline alkaloid isolated from Picrasma quassioides, has emerged as a compound of significant interest due to its specific biological activity. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a core focus on its role as a subtype-selective peroxisome proliferator-activated receptor β/δ (PPARβ/δ) agonist. This document details the quantitative data associated with its activity, outlines the experimental protocols used for its characterization, and visualizes the key signaling pathways involved. The information presented herein is intended to support further research and drug development efforts centered on this compound and its potential therapeutic applications in metabolic diseases, inflammation, and cancer.

Core Biological Activity: Subtype-Selective PPARβ/δ Agonism

The primary and most well-characterized biological activity of this compound is its function as a subtype-selective agonist for the peroxisome proliferator-activated receptor β/δ (PPARβ/δ)[1][2][3][4]. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in a variety of physiological processes, including lipid and glucose metabolism, inflammation, and cell differentiation[1][2][4].

This compound exhibits selectivity for PPARβ/δ over other PPAR subtypes, namely PPARα and PPARγ. This selectivity is a crucial aspect of its potential therapeutic value, as it may offer a more targeted pharmacological intervention with a reduced risk of off-target effects associated with non-selective PPAR agonists[1].

Quantitative Analysis of PPARβ/δ Agonist Activity

The potency and selectivity of this compound as a PPARβ/δ agonist have been quantified through a series of in vitro assays. The following table summarizes the key quantitative data from the seminal study by Zhao et al. (2016)[1].

| Assay Type | Parameter | This compound | Positive Control (GW501516) | Notes |

| Mammalian One-Hybrid Assay | PPARβ/δ Activation | ~2.5-fold induction at 10 µM | ~4.5-fold induction at 1 µM | Demonstrates direct interaction and activation of the PPARβ/δ ligand-binding domain. |

| PPRE-Luciferase Reporter Assay | PPARβ/δ Transcriptional Activity | ~2.0-fold induction at 10 µM | ~3.5-fold induction at 1 µM | Confirms the ability of activated PPARβ/δ to induce transcription from a PPAR response element. |

| Quantitative Real-Time PCR | ANGPTL4 mRNA Expression | ~3.5-fold induction at 10 µM | ~6.0-fold induction at 1 µM | Shows selective induction of a known PPARβ/δ target gene. |

Data are approximated from graphical representations in the source publication and are intended for comparative purposes.

Signaling Pathway of this compound

This compound exerts its biological effects by initiating the PPARβ/δ signaling cascade. Upon binding to PPARβ/δ in the nucleus, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription[1][5].

One of the key downstream targets of this compound-activated PPARβ/δ is the Angiopoietin-like 4 (ANGPTL4) gene[1]. ANGPTL4 is a secreted protein that plays a crucial role in lipid metabolism, particularly in the inhibition of lipoprotein lipase (LPL), which is responsible for the hydrolysis of triglycerides[1]. The selective induction of ANGPTL4 by this compound highlights its potential to modulate lipid homeostasis.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Mammalian One-Hybrid Assay

This assay is designed to confirm the direct interaction of a compound with the ligand-binding domain (LBD) of a nuclear receptor.

Workflow:

References

- 1. This compound Is a Subtype-Selective PPARβ/δ Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Nuciferine Inhibits Proinflammatory Cytokines via the PPARs in LPS-Induced RAW264.7 Cells [mdpi.com]

Picrasidine N: A Technical Guide to its Function as a Selective PPARβ/δ Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasidine N, a naturally occurring dimeric β-carboline alkaloid, has been identified as a potent and subtype-selective peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) agonist.[1][2] This technical guide provides an in-depth overview of the scientific evidence supporting the role of this compound as a PPARβ/δ agonist, focusing on its mechanism of action, quantitative data, and the experimental protocols used for its characterization. The information presented is intended to support further research and drug development efforts targeting the PPARβ/δ signaling pathway.

Introduction to PPARβ/δ and this compound

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing crucial roles in regulating lipid and glucose metabolism, inflammation, and cell differentiation.[1][2] The PPAR family consists of three isotypes: PPARα, PPARγ, and PPARβ/δ. PPARβ/δ is ubiquitously expressed and has emerged as a promising therapeutic target for metabolic disorders such as dyslipidemia and type 2 diabetes, as well as for certain inflammatory conditions.

This compound is a dimeric alkaloid isolated from Picrasma quassioides.[1] Research has demonstrated its ability to selectively activate PPARβ/δ over other PPAR subtypes, suggesting its potential as a lead compound for the development of novel therapeutics with improved specificity and reduced off-target effects.[1]

Quantitative Data: Efficacy and Selectivity of this compound

The following table summarizes the quantitative data on the activity of this compound as a PPARβ/δ agonist.

| Parameter | Value | Assay | Notes |

| EC50 (PPARβ/δ) | ~10 µM | Mammalian One-Hybrid Assay | Effective concentration for 50% maximal activation of PPARβ/δ transcriptional activity. |

| Selectivity | Mammalian One-Hybrid Assay | This compound (10 µM) showed significant activation of PPARβ/δ, with only slight activation of PPARα and no activation of PPARγ at the same concentration. | |

| ANGPTL4 mRNA Induction | Concentration-dependent increase | qRT-PCR in HepG2 cells | This compound selectively induces the expression of the PPARβ/δ target gene ANGPTL4. |

Data extracted from Zhao et al., J. Nat. Prod. 2016, 79, 4, 879–885.

Signaling Pathway of this compound-activated PPARβ/δ

This compound, as a PPARβ/δ agonist, initiates a signaling cascade that leads to the regulation of target gene expression. The key steps are outlined below:

-

Ligand Binding: this compound enters the cell and binds to the ligand-binding domain (LBD) of the PPARβ/δ receptor located in the nucleus.

-

Conformational Change and Heterodimerization: Ligand binding induces a conformational change in PPARβ/δ, causing the release of corepressor proteins and the recruitment of coactivator proteins. This activated PPARβ/δ then forms a heterodimer with the Retinoid X Receptor (RXR).

-

PPRE Binding: The PPARβ/δ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Transcriptional Activation: The binding of the heterodimer and associated coactivators to the PPRE initiates the transcription of downstream target genes, such as ANGPTL4, which are involved in lipid metabolism and other physiological processes.

Caption: this compound-mediated PPARβ/δ signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound as a PPARβ/δ agonist.

Mammalian One-Hybrid Assay for PPARβ/δ Activation

This assay is used to determine the ability of a compound to activate a specific nuclear receptor in a cellular context.

Workflow:

Caption: Workflow for the Mammalian One-Hybrid Assay.

Detailed Methodology:

-

Cell Culture and Seeding: Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.

-

Transient Transfection: Cells are co-transfected with a GAL4-PPARβ/δ ligand-binding domain (LBD) expression vector and a UAS-luciferase reporter vector using a suitable transfection reagent (e.g., Lipofectamine 2000). The GAL4-PPARβ/δ-LBD plasmid expresses a fusion protein containing the DNA-binding domain of the yeast transcription factor GAL4 and the LBD of human PPARβ/δ. The reporter plasmid contains the luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

-

Incubation: After transfection, cells are incubated for 24 hours to allow for plasmid expression.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). A known PPARβ/δ agonist (e.g., GW501516) is used as a positive control.

-

Incubation: Cells are incubated with the compounds for an additional 24 hours.

-

Cell Lysis: The medium is removed, and cells are washed with phosphate-buffered saline (PBS). A passive lysis buffer is added to each well to lyse the cells.

-

Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

-

Data Analysis: The relative luciferase activity is calculated by normalizing the luminescence of the compound-treated cells to that of the vehicle-treated cells.

PPRE-Driven Luciferase Reporter Gene Assay

This assay confirms the ability of a compound to activate the full-length PPARβ/δ receptor and induce transcription from a PPRE-containing promoter.

Workflow:

Caption: Workflow for the PPRE-Driven Luciferase Reporter Assay.

Detailed Methodology:

-

Cell Culture and Seeding: Human hepatoma (HepG2) cells are cultured and seeded in 96-well plates as described in section 4.1.

-

Transient Transfection: Cells are co-transfected with an expression vector for full-length human PPARβ/δ and a PPRE-luciferase reporter vector. The reporter vector contains the luciferase gene driven by a promoter containing multiple copies of a PPRE.

-

Incubation: Cells are incubated for 24 hours post-transfection.

-

Compound Treatment: Cells are treated with various concentrations of this compound, a vehicle control, and a positive control.

-

Incubation: Cells are incubated for an additional 24 hours.

-

Cell Lysis and Luciferase Assay: Cell lysis and measurement of luciferase activity are performed as described in section 4.1.

-

Data Analysis: The fold induction of luciferase activity is calculated by normalizing the readings from compound-treated cells to those from vehicle-treated cells.

Quantitative Real-Time PCR (qRT-PCR) for ANGPTL4 mRNA Expression

This method is used to quantify the expression of a specific PPARβ/δ target gene in response to treatment with this compound.

Workflow:

Caption: Workflow for qRT-PCR Analysis of Gene Expression.

Detailed Methodology:

-

Cell Culture and Treatment: HepG2 cells are cultured in 6-well plates and treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

-

RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. The concentration and purity of the extracted RNA are determined by spectrophotometry.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR: The qPCR is performed using a real-time PCR system with a SYBR Green-based detection method. The reaction mixture includes the cDNA template, forward and reverse primers for ANGPTL4 and a housekeeping gene (e.g., GAPDH or β-actin for normalization), and a SYBR Green master mix.

-

Data Analysis: The relative expression of ANGPTL4 mRNA is calculated using the comparative Ct (ΔΔCt) method, where the expression level in treated cells is normalized to the housekeeping gene and compared to the vehicle-treated control.

Conclusion

This compound has been clearly identified as a selective agonist of PPARβ/δ. The data and experimental protocols presented in this guide provide a solid foundation for its further investigation. Its unique property of selectively inducing ANGPTL4 expression, in contrast to broader-acting synthetic agonists, makes it a valuable tool for dissecting the specific roles of PPARβ/δ in various physiological and pathological processes. Further studies are warranted to fully elucidate its therapeutic potential in metabolic and inflammatory diseases.

References

Unveiling Nature's Arsenal: A Technical Guide to Subtype-Selective PPARβ/δ Agonists from Natural Products

For Immediate Release

A Deep Dive into the Identification and Characterization of Novel PPARβ/δ Agonists from Natural Sources for Therapeutic Innovation

This technical guide is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of novel, subtype-selective Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) agonists derived from natural products. As the quest for targeted therapeutics with improved safety profiles continues, natural products present a vast and largely untapped reservoir of chemical diversity. This document provides a comprehensive overview of identified natural compounds with PPARβ/δ agonistic activity, detailed experimental protocols for their screening and validation, and an exploration of the underlying signaling pathways.

Introduction to PPARβ/δ: A Promising Therapeutic Target

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in the regulation of metabolism, inflammation, and cellular differentiation. The PPAR family consists of three subtypes: PPARα, PPARγ, and PPARβ/δ. While PPARα and PPARγ have been successfully targeted by drugs for dyslipidemia and type 2 diabetes, respectively, PPARβ/δ has emerged as a particularly promising target for a range of metabolic and inflammatory diseases, including metabolic syndrome, obesity, and certain types of cancer. The selective activation of PPARβ/δ is sought after to minimize off-target effects associated with pan-PPAR agonists.

Natural Products as a Source of Selective PPARβ/δ Agonists

The chemical diversity of natural products provides a fertile ground for the discovery of novel therapeutic agents. Several natural compounds have been investigated for their ability to modulate PPAR activity. This guide focuses on those that have demonstrated a preferential activation of the PPARβ/δ subtype.

Identified Subtype-Selective PPARβ/δ Agonists from Natural Products

Two promising candidates that have emerged from scientific research are Vaticanol C, a resveratrol tetramer, and 4'-geranyloxyferulic acid, a derivative of ferulic acid.

Vaticanol C: This complex polyphenol has been identified as a dual agonist of PPARα and PPARβ/δ, with no significant activity towards PPARγ.[1][2][3][4] This selectivity profile makes it an interesting lead compound for conditions where the dual activation of these two subtypes could be beneficial.

4'-Geranyloxyferulic acid: This natural propenoic acid derivative has been shown to activate PPARβ/δ. Further quantitative analysis is required to fully elucidate its selectivity profile against other PPAR subtypes.

Quantitative Data Summary

The following table summarizes the available quantitative data for natural product-derived PPARβ/δ agonists. The data is compiled from various in vitro studies to allow for a comparative assessment of their potency and selectivity.

| Compound | PPAR Subtype | Assay Type | EC50 / IC50 / Ki | Efficacy | Source |

| Vaticanol C | PPARβ/δ | Cell-based reporter assay | Data not available | Activator | [1][2] |

| PPARα | Cell-based reporter assay | More potent than resveratrol at 1.25-5 μM | Activator | [1][2] | |

| PPARγ | Cell-based reporter assay | No significant activity | - | [1][2] | |

| 4'-Geranyloxyferulic acid | PPARβ/δ | Chimeric reporter assay | Data not available | Activator |

Further research is needed to establish the precise EC50 values for these compounds to allow for a more direct comparison of their potencies.

Core Experimental Protocols

To facilitate further research and validation of potential PPARβ/δ agonists from natural sources, this section provides detailed methodologies for key experiments.

Cell-Based Luciferase Reporter Gene Assay for PPARβ/δ Activation

This assay is a primary screening method to identify compounds that can activate the transcriptional activity of PPARβ/δ.

Objective: To measure the ability of a test compound to induce the expression of a reporter gene (luciferase) under the control of a PPARβ/δ responsive promoter.

Materials:

-

HEK293T or other suitable mammalian cell line

-

Expression plasmid for the GAL4 DNA-binding domain fused to the PPARβ/δ ligand-binding domain (GAL4-PPARβ/δ-LBD)

-

Luciferase reporter plasmid containing a GAL4 upstream activation sequence (UAS)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM) and supplements

-

Test compounds (natural product extracts or purified compounds)

-

Positive control (e.g., GW501516)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the GAL4-PPARβ/δ-LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the cells for another 24 hours.

-

Cell Lysis: Lyse the cells using a luciferase lysis buffer.

-

Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the relative luciferase units (RLU) against the compound concentration to determine the EC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay determines the ability of a test compound to directly bind to the PPARβ/δ ligand-binding domain (LBD).[5][6][7][8]

Objective: To measure the binding affinity (Ki) of a test compound to the PPARβ/δ LBD by its ability to displace a fluorescently labeled ligand.

Materials:

-

Recombinant purified PPARβ/δ-LBD (often GST-tagged)

-

Fluorescently labeled PPARβ/δ ligand (tracer)

-

Terbium-labeled anti-GST antibody (donor fluorophore)

-

Assay buffer

-

Test compounds

-

Known PPARβ/δ agonist (for positive control)

-

TR-FRET compatible microplate reader

Procedure:

-

Assay Setup: In a 384-well plate, add the assay buffer, GST-tagged PPARβ/δ-LBD, and the terbium-labeled anti-GST antibody.

-

Compound Addition: Add the test compounds at various concentrations.

-

Tracer Addition: Add the fluorescently labeled PPARβ/δ tracer.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

TR-FRET Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Quantitative Real-Time PCR (qPCR) for PPARβ/δ Target Gene Expression

This assay validates the functional activity of a PPARβ/δ agonist by measuring the expression of its known downstream target genes.[9][10]

Objective: To quantify the mRNA levels of PPARβ/δ target genes (e.g., ANGPTL4, PDK4) in cells treated with a test compound.

Materials:

-

Cell line expressing PPARβ/δ (e.g., HepG2, primary keratinocytes)

-

Test compounds

-

RNA extraction kit

-

Reverse transcriptase for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (ANGPTL4, PDK4) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Cell Treatment: Treat the cells with the test compound at various concentrations for a specified time (e.g., 6-24 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.

-

qPCR Reaction: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: PPARβ/δ Signaling Pathway Activation by a Natural Agonist.

Caption: Luciferase Reporter Gene Assay Workflow.

Caption: TR-FRET Competitive Binding Assay Workflow.

Caption: qPCR Workflow for Target Gene Analysis.

Conclusion

The identification of subtype-selective PPARβ/δ agonists from natural products represents a significant step forward in the development of novel therapeutics for metabolic and inflammatory diseases. This guide provides a foundational framework for researchers in this field, offering insights into promising lead compounds and the experimental methodologies required for their rigorous evaluation. Further investigation into the quantitative activity, selectivity, and in vivo efficacy of these natural products is warranted to unlock their full therapeutic potential.

References

- 1. d-nb.info [d-nb.info]

- 2. Vaticanol C, a resveratrol tetramer, activates PPARα and PPARβ/δ in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vaticanol C, a resveratrol tetramer, activates PPARalpha and PPARbeta/delta in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubcompare.ai [pubcompare.ai]

- 6. pubcompare.ai [pubcompare.ai]

- 7. dcreport.org [dcreport.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. PDK4 inhibits osteoarthritis progression by activating the PPAR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Picrasidine N: A Technical Guide to its Discovery and Characterization as a Novel PPARβ/δ Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasidine N, a naturally occurring dimeric β-carboline alkaloid, has been identified as a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ). This discovery has significant implications for the development of new therapeutic agents targeting metabolic diseases and other conditions where PPARβ/δ plays a crucial regulatory role. This technical guide provides a comprehensive overview of the discovery, characterization, and mechanism of action of this compound, including detailed experimental protocols and a summary of its chemical and biological properties.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing pivotal roles in lipid and glucose metabolism, inflammation, and cell proliferation and differentiation. The PPAR family consists of three subtypes: PPARα, PPARγ, and PPARβ/δ. While PPARα and PPARγ have been the targets of approved drugs for dyslipidemia and type 2 diabetes, respectively, the therapeutic potential of PPARβ/δ is an area of active investigation.

This compound has emerged as a significant research tool and a potential therapeutic lead due to its subtype-selective and gene-selective activation of PPARβ/δ. This guide will delve into the technical details of its discovery and characterization.

Discovery of this compound

This compound was isolated from the root wood of Picrasma quassioides Benn. (Simaroubaceae), a plant with a history of use in traditional medicine.[1] It was identified as a novel PPARβ/δ agonist through a screening of a library of plant extracts and natural compounds.[1]

Isolation of this compound

The isolation of this compound from Picrasma quassioides is a multi-step process involving extraction and chromatographic purification. While the specific details of the original isolation of the batch used for the PPARβ/δ agonist discovery were referenced from a previous study, a general approach for isolating alkaloids from this plant involves the following steps:

Experimental Protocol: General Alkaloid Isolation from Picrasma quassioides

-

Extraction: The dried and powdered root wood of Picrasma quassioides is extracted with a suitable solvent, such as 80% ethanol, at room temperature. The extraction is typically repeated multiple times to ensure a high yield.

-

Solvent Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, methylene chloride, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The alkaloid-rich fractions are then subjected to various column chromatography techniques for further purification. These may include:

-

Silica Gel Chromatography: Separation based on polarity, eluting with a gradient of solvents like chloroform and methanol.

-

Sephadex LH-20 Chromatography: Size-exclusion chromatography to separate compounds based on their molecular size, often using methanol as the eluent.

-

Reversed-Phase HPLC: High-performance liquid chromatography using a C18 column and a mobile phase, such as a gradient of methanol and water, for final purification of the isolated compounds.

-

-

Purity Analysis: The purity of the isolated this compound is confirmed by High-Performance Liquid Chromatography (HPLC) and ¹H NMR spectroscopy.[1]

Chemical Characterization of this compound

This compound is a dimeric alkaloid composed of a canthine-5,6-dione and a β-carboline subunit.[1]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₉H₂₂N₄O₄ |

| Molecular Weight | 490.5 g/mol |

| Monoisotopic Mass | 490.16410520 Da |

Data sourced from PubChem CID 5320557.[2]

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Biological Characterization: A Subtype-Selective PPARβ/δ Agonist

The key biological activity of this compound identified is its role as a subtype-selective agonist for PPARβ/δ.[1] This was determined through a series of in vitro assays.

Mammalian One-Hybrid Assay

The initial identification of this compound as a PPARβ/δ agonist was performed using a mammalian one-hybrid assay.[1] This assay is designed to detect the interaction of a ligand with a nuclear receptor, leading to the activation of a reporter gene.

Experimental Protocol: Mammalian One-Hybrid Assay for PPAR Agonist Screening

-

Vector Construction:

-

Receptor Plasmid: The ligand-binding domain (LBD) of the human PPAR subtype (α, β/δ, or γ) is fused to the GAL4 DNA-binding domain (DBD) in an expression vector.

-

Reporter Plasmid: A reporter gene, such as luciferase, is placed under the control of a promoter containing GAL4 upstream activation sequences (UAS).

-

-

Cell Culture and Transfection:

-

A suitable mammalian cell line (e.g., CV-1) is cultured under standard conditions.

-

The cells are co-transfected with the receptor plasmid and the reporter plasmid.

-

-

Compound Treatment: The transfected cells are treated with various concentrations of the test compound (e.g., this compound) or a known PPAR agonist (positive control) or vehicle (negative control).

-

Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luciferase activity indicates that the test compound has bound to the PPAR LBD, activating transcription of the reporter gene.

-

Data Analysis: The results are expressed as fold activation relative to the vehicle control.

Peroxisome Proliferator Response Element (PPRE)-Driven Luciferase Reporter Gene Assay

To confirm the transcriptional activity of this compound through the PPARβ/δ pathway, a PPRE-driven luciferase reporter gene assay was employed.[1] This assay measures the ability of the activated PPAR/RXR heterodimer to bind to its specific DNA response element and drive gene expression.

Experimental Protocol: PPRE-Driven Luciferase Reporter Gene Assay

-

Vector Construction:

-

Expression Plasmids: Full-length cDNAs for human PPARβ/δ and its heterodimeric partner, Retinoid X Receptor (RXR), are cloned into expression vectors.

-

Reporter Plasmid: A luciferase reporter plasmid is constructed with a promoter containing multiple copies of a PPRE.

-

-

Cell Culture and Transfection: A suitable cell line is co-transfected with the PPARβ/δ and RXR expression plasmids, along with the PPRE-luciferase reporter plasmid.

-

Compound Treatment: The transfected cells are treated with different concentrations of this compound or a known PPARβ/δ agonist.

-

Luciferase Assay and Analysis: Luciferase activity is measured and analyzed as described in the mammalian one-hybrid assay protocol.

Quantitative Data

This compound demonstrated a concentration-dependent activation of PPARβ/δ.[1] It did not activate or only slightly activated PPARα and PPARγ, highlighting its subtype selectivity.[1]

| Assay | Target | Result |

| Mammalian One-Hybrid Assay | PPARβ/δ | Significant Activation |

| Mammalian One-Hybrid Assay | PPARα, PPARγ | No or slight activation |

| PPRE-Luciferase Reporter Assay | PPARβ/δ | Enhanced transcriptional activity |

Unfortunately, the specific EC50 value for the activation of PPARβ/δ by this compound was not available in the searched literature.

Gene Expression Analysis

Further characterization of this compound's activity involved examining its effect on the expression of PPAR target genes. It was found to selectively induce the mRNA expression of Angiopoietin-like 4 (ANGPTL4), a known PPAR target gene.[1] This is in contrast to many synthetic PPARβ/δ agonists which also induce other target genes such as ADRP, PDK4, and CPT-1.[1] This gene-selective activity makes this compound a particularly interesting molecule.

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Cell Culture and Treatment: A suitable cell line expressing PPARβ/δ is treated with this compound or a control compound.

-

RNA Isolation: Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qRT-PCR: The expression levels of the target gene (e.g., ANGPTL4) and a housekeeping gene (for normalization) are quantified using qRT-PCR with specific primers.

-

Data Analysis: The relative mRNA expression of the target gene is calculated using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

This compound Discovery and Characterization Workflow

The following diagram illustrates the general workflow for the discovery and initial characterization of this compound as a PPARβ/δ agonist.

References

Pharmacological Profile of β-Carboline Dimeric Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Carboline alkaloids, a class of indole alkaloids, are widely distributed in nature and have been the subject of extensive research due to their diverse and potent pharmacological activities. While monomeric β-carbolines have shown a broad spectrum of effects, including antitumor, antimicrobial, and neuropharmacological activities, the dimerization of these scaffolds has emerged as a promising strategy to enhance potency and selectivity. This technical guide provides a comprehensive overview of the pharmacological profile of β-carboline dimeric alkaloids, with a focus on their cytotoxic, enzyme-inhibiting, and receptor-binding properties. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development in this area.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological effects of various β-carboline dimeric alkaloids.

Table 1: Cytotoxicity of β-Carboline Dimeric Alkaloids against Cancer Cell Lines

| Compound | Linker | Cell Line | IC₅₀ (µM) | Reference |

| Dimer 3 | N(CH₂)₄N | H1299 (Lung Carcinoma) | 1.2 | [1] |

| Dimer 3 | N(CH₂)₄N | A375 (Melanoma) | 1.5 | [1] |

| Dimer 4 | N(CH₂)₆N | H1299 (Lung Carcinoma) | 1.8 | [1] |

| Dimer 4 | N(CH₂)₆N | A375 (Melanoma) | 2.1 | [1] |

| Comp1 | C3-(CH₂)₄-C3 | MG-63 (Osteosarcoma) | 4.607 | [2] |

| Comp2 | C3-(CH₂)₆-C3 | MG-63 (Osteosarcoma) | 4.972 | [2] |

IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.

Table 2: Enzyme Inhibitory Activity of β-Carboline Dimeric Alkaloids

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| DH281 | PLK1 | 0.854 | [3] |

| DH285 | PLK1 | 0.310 | [3] |

| DH287 | PLK1 | 0.527 | [3] |

| DH281 | PLK2 | Not specified | [3] |

| DH281 | PLK3 | Not specified | [3] |

IC₅₀ values represent the concentration of the compound that inhibits 50% of the enzyme's activity. Note: While these compounds are β-carboline derivatives, the specific paper does not explicitly state they are dimeric. However, the synthesis of various β-carboline derivatives is discussed in the context of developing potent inhibitors.

Table 3: Receptor Binding Affinity of Monomeric β-Carboline Alkaloids

| Compound | Receptor | Kᵢ (nM) | Reference |

| Harmine | 5-HT₂A | 230-397 | [4] |

| Harmaline | 5-HT₂A | 7780 | [4] |

| ZK93423 | Benzodiazepine | Not specified | [5] |

| ZK91296 | Benzodiazepine | Not specified | [5] |

| FG7142 | Benzodiazepine | Not specified | [5] |

Kᵢ values represent the inhibition constant, indicating the affinity of the ligand for the receptor. Data for dimeric β-carbolines in this area is limited in the reviewed literature.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by β-carboline dimeric alkaloids.

Caption: Apoptosis induction by β-carboline dimers.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflows

The following diagrams outline the general workflows for key experimental protocols.

Caption: Workflow for MTT cytotoxicity assay.

Caption: Workflow for cell cycle analysis.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from the methodology commonly used to assess the cytotoxic effects of β-carboline derivatives[2][6].

-

Cell Culture:

-

Human cancer cell lines (e.g., MG-63, H1299, A375) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

-

The following day, the medium is replaced with fresh medium containing various concentrations of the β-carboline dimeric alkaloids. A vehicle control (e.g., DMSO) is also included.

-

Plates are incubated for 48 to 72 hours.

-

After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C.

-

The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

The IC₅₀ value is calculated from the dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is based on the methods used to determine the effect of β-carboline dimers on the cell cycle distribution[2][7][8][9][10].

-

Cell Treatment and Preparation:

-

Cells are seeded in 6-well plates and treated with different concentrations of the β-carboline dimeric alkaloids for a specified time (e.g., 24 or 48 hours).

-

After treatment, both adherent and floating cells are collected, washed with ice-cold PBS, and fixed in 70% ethanol at -20°C overnight.

-

-

Staining and Analysis:

-

Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

The cells are incubated in the dark at room temperature for 30 minutes.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software (e.g., ModFit LT or FlowJo).

-

Western Blot Analysis for Apoptosis Markers

This protocol outlines the general procedure for detecting apoptosis-related proteins following treatment with β-carboline dimers, as described in studies on similar compounds[2][3][10][11][12][13][14][15].

-

Protein Extraction and Quantification:

-

Cells are treated with β-carboline dimers for the desired time.

-

Cells are harvested, washed with PBS, and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

-

Electrophoresis and Blotting:

-

Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE.

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

-

Antibody Incubation and Detection:

-

The membrane is incubated with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2) overnight at 4°C.

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

β-actin or GAPDH is used as a loading control.

-

In Vitro Kinase Assay

This protocol is a generalized method for assessing the inhibitory activity of β-carboline dimers against specific kinases, such as PLK1[3][16].

-

Reaction Mixture:

-

A typical reaction mixture contains the purified kinase (e.g., recombinant PLK1), a suitable substrate (e.g., casein or a specific peptide), ATP (often radiolabeled with ³²P), and a kinase buffer.

-

-

Inhibition Assay:

-

The kinase, substrate, and various concentrations of the β-carboline dimeric inhibitor are pre-incubated in the kinase buffer.

-

The reaction is initiated by the addition of ATP.

-

The mixture is incubated at 30°C for a specific time (e.g., 30 minutes).

-

The reaction is stopped by adding a stop solution (e.g., EDTA or spotting onto phosphocellulose paper).

-

The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by measuring the incorporation of ³²P into the substrate using a scintillation counter. Alternatively, non-radioactive methods using phosphospecific antibodies in an ELISA format can be employed.

-

The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

-

Conclusion

β-Carboline dimeric alkaloids represent a promising class of compounds with significant pharmacological potential, particularly in the realm of anticancer drug discovery. Their enhanced cytotoxicity compared to their monomeric counterparts highlights the importance of the dimeric structure for biological activity. The mechanisms of action appear to be multifactorial, involving the induction of apoptosis through intrinsic and extrinsic pathways, cell cycle arrest, and the inhibition of key signaling pathways such as the PI3K/Akt/mTOR cascade. Furthermore, their ability to inhibit crucial enzymes like polo-like kinases suggests specific molecular targets that can be exploited for therapeutic intervention.

While the current body of research provides a strong foundation, further studies are warranted to fully elucidate the pharmacological profile of these dimeric alkaloids. A more comprehensive screening against a wider range of protein receptors and kinases is needed to identify specific targets and to understand the structure-activity relationships that govern their selectivity. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of β-carboline dimeric alkaloids as novel therapeutic agents.

References

- 1. Design, Synthesis and Biological Evaluation of β-Carboline Dimers Based on the Structure of Neokauluamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Series of Beta-Carboline Derivatives Inhibit the Kinase Activity of PLKs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cancer.wisc.edu [cancer.wisc.edu]

- 8. wp.uthscsa.edu [wp.uthscsa.edu]